Lithium dimethylamide

Catalog No.
S1898601
CAS No.
3585-33-9
M.F
C2H8LiN
M. Wt
53.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dimethylamide

CAS Number

3585-33-9

Product Name

Lithium dimethylamide

IUPAC Name

lithium;dimethylazanide

Molecular Formula

C2H8LiN

Molecular Weight

53.1 g/mol

InChI

InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1

InChI Key

QHXBFEDDNKOZHB-UHFFFAOYSA-N

SMILES

[Li+].C[N-]C

Canonical SMILES

[H-].[Li+].CNC

Organic Synthesis

  • Deprotonation

    Due to its strong basic character, lithium dimethylamide can deprotonate a wide range of weakly acidic organic compounds. This deprotonation step allows for the introduction of new functional groups or the initiation of further reactions. For instance, it is used in the synthesis of certain d0 organoimido complexes of early transition metals .

  • Nucleophilic Acylation

    Lithium dimethylamide acts as a nucleophile in reactions with various acyl halides and anhydrides. This reactivity allows for the formation of amides, ketones, and esters [].

  • Meta Rearrangement

    Lithium dimethylamide can induce meta rearrangements in specific organic compounds. An example is the reaction with triphenyl-(p-bromophenyl)-silane, leading to rearrangement of the phenyl groups .

Inorganic Synthesis

  • Synthesis of Organometallic Compounds: Lithium dimethylamide plays a role in the preparation of some organometallic compounds, particularly those containing early transition metals. Its strong base character allows for the deprotonation of ligands, facilitating their coordination to the metal center [].

Lithium dimethylamide is an organolithium compound with the chemical formula C2H6LiN\text{C}_2\text{H}_6\text{LiN}. It is characterized by the presence of lithium cation and dimethylamide anion. This compound is notable for its high reactivity, particularly in organic synthesis, where it acts as a strong base and nucleophile. Lithium dimethylamide is typically encountered as a colorless to light yellow liquid or solid, depending on the temperature and purity.

LDA is a hazardous material due to its strong base properties and flammability. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory system. Additionally, LDA reacts violently with water, releasing flammable hydrogen gas [].

Important Safety Precautions:

  • Always handle LDA under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling LDA.
  • Work in a well-ventilated fume hood.
  • Store LDA in a sealed container under inert atmosphere at low temperatures.
Due to its strong basicity. It can react with electrophiles, including alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. Notable reactions include:

  • Alkylation Reactions: Lithium dimethylamide can undergo alkylation with primary alkyl halides, yielding substituted amines.
  • Reactions with Boranes: It has been shown to react with borane derivatives, facilitating the displacement of lithium hydride and forming new boron-nitrogen compounds .
  • Metal Nitrides Formation: When reacted with metal chlorides under specific conditions, lithium dimethylamide can lead to the formation of metal nitrides .

Lithium dimethylamide can be synthesized through several methods:

  • Direct Reaction with Lithium Metal: The most common method involves reacting lithium metal with dimethylamine in an inert atmosphere:
    \text{Li}+2\text{ CH}_3\text{ }_2\text{NH}\rightarrow \text{Li N CH}_3\text{ }_2)_2}+\text{H}_2
  • Lithiation of Dimethylamine: Dimethylamine can be lithated using lithium diisopropylamide or other lithium amides under controlled conditions.
  • Refluxing: The reaction can be conducted under reflux conditions to ensure complete conversion.

Lithium dimethylamide finds applications primarily in organic synthesis:

  • Base in Organic Reactions: It serves as a strong base for deprotonating weak acids and facilitating nucleophilic substitutions.
  • Synthesis of Complex Molecules: It is used in the synthesis of pharmaceuticals and agrochemicals by enabling the formation of carbon-carbon bonds.
  • Catalyst in Polymer Chemistry: Lithium dimethylamide is sometimes employed as a catalyst in polymerization reactions.

Interaction studies involving lithium dimethylamide focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its interactions can lead to significant transformations in organic molecules, particularly in the context of synthesizing complex structures from simpler precursors . Additionally, its reactions with boranes have provided insights into new pathways for synthesizing nitrogen-containing compounds.

Lithium dimethylamide shares similarities with other organolithium compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Lithium diethylamide\text{C}_4\text{H}_{10}\text{LiN}Strong base; used similarly for alkylation reactions.
Lithium hexamethyldisilazide\text{C}_{12}\text{H}_{36}\text{LiN}_2Used as a strong base; more sterically hindered.
Lithium tert-butoxide\text{C}_4\text{H}_9\text{LiO}Strong base; often used in elimination reactions.

Uniqueness of Lithium Dimethylamide:

  • Lithium dimethylamide's smaller size compared to lithium diethylamide allows it to more easily penetrate sterically hindered substrates.
  • Its reactivity profile makes it particularly effective for specific organic transformations that may not be as favorable with larger organolithium bases.

Dates

Modify: 2023-08-16

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